molecular formula C8H8ClNO4 B14581653 2-Chloro-4-(methoxymethoxy)-1-nitrobenzene CAS No. 61588-36-1

2-Chloro-4-(methoxymethoxy)-1-nitrobenzene

Cat. No.: B14581653
CAS No.: 61588-36-1
M. Wt: 217.60 g/mol
InChI Key: GPCGFRLQQJUONH-UHFFFAOYSA-N
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Description

2-Chloro-4-(methoxymethoxy)-1-nitrobenzene is an organic compound with the molecular formula C8H8ClNO4 It is a derivative of benzene, characterized by the presence of chloro, methoxymethoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methoxymethoxy)-1-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chloro-4-methoxytoluene, followed by the protection of the hydroxyl group with a methoxymethyl (MOM) group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and bases like sodium hydride for the protection step .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methoxymethoxy)-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-4-(methoxymethoxy)-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methoxymethoxy)-1-nitrobenzene depends on its specific application. In biochemical contexts, it may act by interacting with specific enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the chloro group can participate in nucleophilic substitution reactions, modifying the structure and function of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methoxybenzoic acid
  • 2-Chloro-4-methoxypyridine
  • 2-Chloro-4-methoxyphenol

Comparison

2-Chloro-4-(methoxymethoxy)-1-nitrobenzene is unique due to the presence of both a nitro group and a methoxymethoxy group, which confer distinct reactivity and potential applications. Compared to 2-Chloro-4-methoxybenzoic acid, it has a nitro group instead of a carboxyl group, leading to different chemical behavior and biological activity. Similarly, 2-Chloro-4-methoxypyridine and 2-Chloro-4-methoxyphenol lack the nitro group, making them less reactive in certain contexts .

Properties

CAS No.

61588-36-1

Molecular Formula

C8H8ClNO4

Molecular Weight

217.60 g/mol

IUPAC Name

2-chloro-4-(methoxymethoxy)-1-nitrobenzene

InChI

InChI=1S/C8H8ClNO4/c1-13-5-14-6-2-3-8(10(11)12)7(9)4-6/h2-4H,5H2,1H3

InChI Key

GPCGFRLQQJUONH-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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